6-Fluoro-2,4'-bipyridine

Descripción general

Descripción

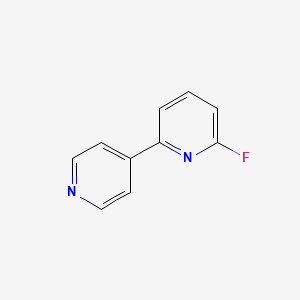

6-Fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are compounds consisting of two pyridine rings connected by a single bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4’-bipyridine can be achieved through several methods, including:

Suzuki Coupling: This method involves the coupling of 6-fluoropyridine-2-boronic acid with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Negishi Coupling: This method involves the coupling of 6-fluoropyridine-2-zinc halide with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and provides high yields.

Stille Coupling: This method involves the coupling of 6-fluoropyridine-2-stannane with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Fluoro-2,4’-bipyridine typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The reactions are optimized to ensure high efficiency and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-2,4’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction of 6-Fluoro-2,4’-bipyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.

Substitution: The fluorine atom in 6-Fluoro-2,4’-bipyridine can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Oxidation: N-oxides of 6-Fluoro-2,4’-bipyridine.

Reduction: Dihydro derivatives of 6-Fluoro-2,4’-bipyridine.

Substitution: Various substituted bipyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Fluoro-2,4’-bipyridine has several scientific research applications, including:

Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes. The fluorine atom enhances the electron-withdrawing properties, making it a valuable ligand for transition metal complexes.

Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.

Materials Science: 6-Fluoro-2,4’-bipyridine is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis: It is used as a ligand in catalytic reactions, including cross-coupling reactions and hydrogenation reactions.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, affecting the reactivity and stability of the metal complex. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the drug.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: A widely used bipyridine ligand in coordination chemistry.

4,4’-Bipyridine: Another common bipyridine ligand with different coordination properties.

6-Chloro-2,4’-bipyridine: Similar to 6-Fluoro-2,4’-bipyridine but with a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-2,4’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties. This makes it a valuable ligand in coordination chemistry, as it can stabilize metal centers and influence their reactivity. Additionally, the fluorine atom can affect the compound’s biological activity, making it a potential candidate for drug development.

Actividad Biológica

6-Fluoro-2,4'-bipyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two pyridine rings connected at the 2 and 4 positions with a fluorine atom at the 6 position. Its molecular formula is with a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom enhances its chemical reactivity and biological activity compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method utilizes fluorinating agents to introduce the fluorine atom into the bipyridine structure.

- Metal-Catalyzed Reactions : Transition metal catalysts can facilitate the formation of bipyridine derivatives under mild conditions.

- Continuous Flow Synthesis : This modern technique enhances yield and purity while minimizing waste during the synthesis process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains.

Anticancer Potential

Preliminary studies have highlighted the compound's potential as an anticancer agent. It may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine nucleotide biosynthesis, thereby affecting cancer cell proliferation. The fluorine substitution is believed to enhance binding affinity to biological targets, potentially increasing therapeutic efficacy .

The mechanism of action of this compound involves several interactions with biological targets:

- Enzyme Inhibition : By inhibiting key enzymes like DHODH, it disrupts essential metabolic pathways in cancer cells.

- Binding Affinity : The presence of fluorine enhances interactions with proteins or enzymes through hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Antibacterial Studies : A study demonstrated that this compound had MIC values ranging from 80–160 µg/ml against key pathogens such as E. coli and Staphylococcus aureus. This indicates its broad-spectrum antibacterial potential .

- Anticancer Activity : Research focused on its role as a DHODH inhibitor showed that it could effectively reduce cell proliferation in various cancer cell lines. The compound's structural features contribute to its ability to bind selectively to the enzyme's active site .

- Toxicological Assessments : Safety profiles have been evaluated in animal models, indicating low toxicity at therapeutic doses while maintaining efficacy against bacterial infections and cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2,2'-Bipyridine | No fluorine substitution | Commonly used as a ligand |

| 6-Bromo-2,2'-bipyridine | Bromine substitution | Exhibits different reactivity |

| 5-Methyl-[2,3'-bipyridine] | Methyl substitution | Potentially different biological activity |

| 3-Fluoropyridine | Fluorine on pyridine ring | Different electronic properties |

The presence of fluorine in this compound contributes to its enhanced reactivity and biological properties compared to these similar compounds.

Propiedades

IUPAC Name |

2-fluoro-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJSMPHOONNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673530 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-31-2 | |

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.